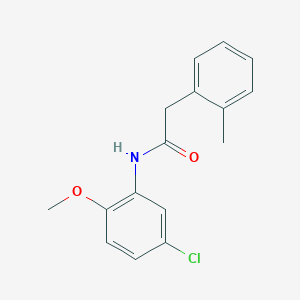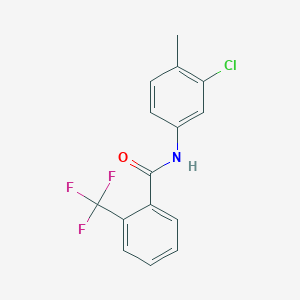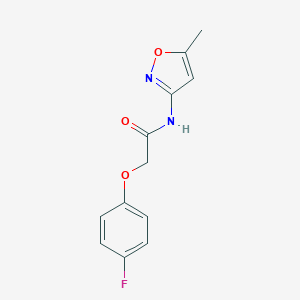![molecular formula C17H17N5S B245857 (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245857.png)
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as CYC-3, is a novel compound with potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazoles and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been shown to inhibit the activity of various kinases, including CDK2, CDK5, and GSK-3β. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to inhibit the activity of PDK1, which is involved in the PI3K/Akt signaling pathway, and to downregulate the expression of various oncogenes, including c-Myc and cyclin D1.
Biochemical and Physiological Effects:
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis in cancer cells, and sensitize them to chemotherapy. (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the activity of various kinases, including CDK2, CDK5, and GSK-3β, which are involved in cell cycle regulation and neuronal function. Furthermore, (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the activity of PDK1, which is involved in the PI3K/Akt signaling pathway, and to downregulate the expression of various oncogenes, including c-Myc and cyclin D1.
実験室実験の利点と制限
The advantages of using (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential applications in cancer research, its ability to inhibit the activity of various kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the research on (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate the potential of (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent for cancer treatment. Another direction is to explore the mechanism of action of (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on various signaling pathways. Furthermore, future research could focus on the development of more efficient synthesis methods for (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and the optimization of its pharmacokinetic properties. Overall, (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has the potential to be a valuable tool for scientific research and cancer treatment.
合成法
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been synthesized using various methods, including the reaction of 3-cyclohexyl-1H-indole-2-carbaldehyde with thiosemicarbazide followed by cyclization with triethyl orthoformate and triethylamine. Another method involves the reaction of 3-cyclohexyl-1H-indole-2-carbaldehyde with thiosemicarbazide and ammonium acetate in acetic acid. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
科学的研究の応用
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to inhibit the activity of various kinases, including CDK2, CDK5, and GSK-3β, which are involved in cell cycle regulation and neuronal function. Furthermore, (6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to induce apoptosis in cancer cells and sensitize them to chemotherapy.
特性
分子式 |
C17H17N5S |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
(6E)-3-cyclohexyl-6-indol-2-ylidene-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H17N5S/c1-2-6-11(7-3-1)15-19-20-17-22(15)21-16(23-17)14-10-12-8-4-5-9-13(12)18-14/h4-5,8-11,21H,1-3,6-7H2/b16-14+ |
InChIキー |
MQCXMIVNPKDCCY-JQIJEIRASA-N |
異性体SMILES |
C1CCC(CC1)C2=NN=C3N2N/C(=C\4/C=C5C=CC=CC5=N4)/S3 |
SMILES |
C1CCC(CC1)C2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3 |
正規SMILES |
C1CCC(CC1)C2=NN=C3N2NC(=C4C=C5C=CC=CC5=N4)S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B245775.png)
![2,5-dichloro-N-[3-(diethylamino)propyl]benzenesulfonamide](/img/structure/B245781.png)

![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)
![Dimethyl 5-[(5-bromo-2-chlorobenzoyl)amino]isophthalate](/img/structure/B245801.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)

![1-Benzyl-4-[(2,6-dichlorophenyl)acetyl]piperazine](/img/structure/B245816.png)


![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)

